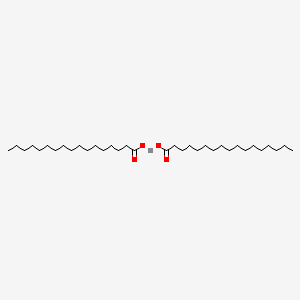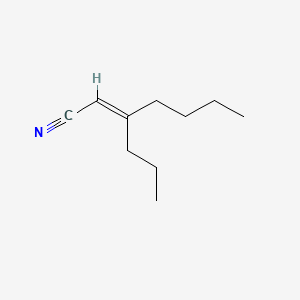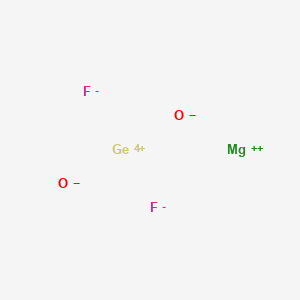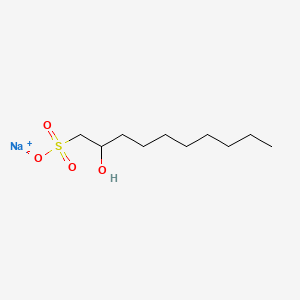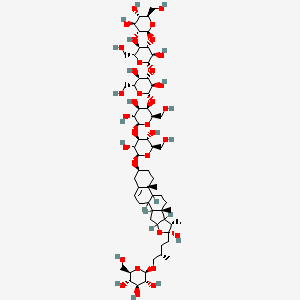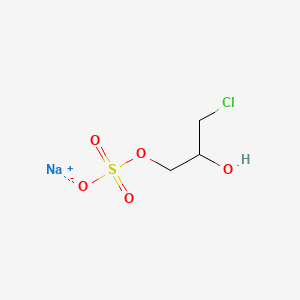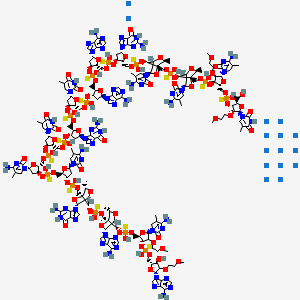![molecular formula C17H34O3S B12651176 3-[(2-Hydroxytetradecyl)thio]propionic acid CAS No. 85099-08-7](/img/structure/B12651176.png)
3-[(2-Hydroxytetradecyl)thio]propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxytetradecyl)thio]propionic acid is a chemical compound with the molecular formula C17H34O3S and a molecular weight of 318.52 g/mol . It is characterized by the presence of a hydroxyl group and a thioether linkage, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(2-Hydroxytetradecyl)thio]propionic acid typically involves the reaction of 2-hydroxytetradecanol with 3-mercaptopropionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
3-[(2-Hydroxytetradecyl)thio]propionic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Hydroxytetradecyl)thio]propionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of lipid metabolism and as a model compound for studying thioether-containing biomolecules.
Industry: It is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxytetradecyl)thio]propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-[(2-Hydroxytetradecyl)thio]propionic acid can be compared with other similar compounds such as:
3-(Tritylthio)propionic acid: This compound has a trityl group instead of a hydroxyl group, making it less hydrophilic and more suitable for certain organic reactions.
3-(Methylthio)propionic acid: This compound has a methyl group instead of a hydroxyl group, making it less reactive in hydrogen bonding but more stable under certain conditions.
The uniqueness of this compound lies in its combination of a hydroxyl group and a thioether linkage, which provides a balance of hydrophilicity and reactivity .
Properties
CAS No. |
85099-08-7 |
|---|---|
Molecular Formula |
C17H34O3S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-(2-hydroxytetradecylsulfanyl)propanoic acid |
InChI |
InChI=1S/C17H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(18)15-21-14-13-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) |
InChI Key |
BDJVDTNFHGGXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CSCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)

